An In-Depth Technical Guide to 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile: Synthesis, Characterization, and Potential Biological Applications
An In-Depth Technical Guide to 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile: Synthesis, Characterization, and Potential Biological Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of significant interest within medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] This document will detail the probable synthetic pathways for 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile, drawing upon established methodologies for analogous structures. Furthermore, it will outline the necessary analytical techniques for its characterization and propose potential avenues for the investigation of its biological activity and mechanism of action, thereby providing a foundational resource for researchers in drug discovery and development.
Introduction to the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents.[2] Its unique structural and electronic properties allow for diverse functionalization, leading to a vast chemical space for drug design. Clinically successful drugs such as the anti-inflammatory agent celecoxib and the analgesic dipyrone feature the pyrazole core, underscoring its therapeutic relevance. The continued exploration of novel pyrazole derivatives is a highly active area of research, driven by the quest for compounds with improved efficacy, selectivity, and safety profiles.[1]
Physicochemical Properties and Structure
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₁H₉N₃S |
| Molecular Weight | 215.28 g/mol |
| Appearance | Likely a solid at room temperature.[3] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and dimethylformamide (DMF). |
| Key Structural Features | - Pyrazole Core: Aromatic, electron-rich heterocycle. - Phenyl Group at N1: Contributes to steric bulk and potential π-π stacking interactions. - Methylthio Group at C3: A potential site for metabolic oxidation and can influence electronic properties. - Carbonitrile Group at C4: An electron-withdrawing group that can participate in hydrogen bonding. |
Chemical Structure:
Caption: 2D structure of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile.
Proposed Synthesis and Mechanistic Insights
A plausible synthetic route for 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile can be extrapolated from established methods for similar pyrazole derivatives. A likely approach involves a multi-step synthesis starting from readily available precursors.
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile.
Detailed Experimental Protocol (Hypothetical):
This protocol is a proposed methodology based on similar syntheses and would require optimization.[3]
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Step 1: Formation of the Thiolate Intermediate.
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To a solution of an active methylene nitrile (e.g., malononitrile) in a suitable aprotic solvent such as DMF, add a strong base like sodium hydride portion-wise at 0 °C under an inert atmosphere.
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Stir the reaction mixture for 30 minutes to ensure complete deprotonation.
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Add phenyl isothiocyanate dropwise to the reaction mixture and allow it to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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-
Step 2: S-Methylation.
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To the resulting thiolate intermediate solution, add methyl iodide and continue stirring at room temperature for an additional 2-3 hours. TLC can be used to monitor the formation of the S-methylated product.
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Step 3: Cyclization to form the Pyrazole Ring.
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Add phenylhydrazine to the reaction mixture.
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Heat the mixture to 80-100 °C and reflux for 4-6 hours. The cyclization reaction leads to the formation of the desired pyrazole ring.
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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The precipitated solid can be collected by filtration, washed with water, and dried.
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-
Step 4: Purification.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile.
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Causality Behind Experimental Choices:
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Choice of Base: Sodium hydride is a strong, non-nucleophilic base, ideal for the deprotonation of active methylene compounds without competing side reactions.
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Solvent Selection: DMF is a polar aprotic solvent that effectively dissolves the reactants and intermediates and facilitates the reaction.
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Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the reaction of the highly reactive carbanion with atmospheric moisture and oxygen.
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Reaction Temperature: The initial deprotonation is performed at a low temperature to control the exothermic reaction, while the subsequent steps are carried out at room temperature or with heating to ensure a reasonable reaction rate.
Structural Elucidation and Characterization
The definitive identification and characterization of the synthesized 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile would rely on a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Multiplets in the range of δ 7.0-8.0 ppm corresponding to the phenyl group protons. - Methyl Protons: A singlet around δ 2.5 ppm corresponding to the S-CH₃ group. - Pyrazole Proton: A singlet for the C5-H of the pyrazole ring. |
| ¹³C NMR | - Aromatic Carbons: Signals in the aromatic region (δ 120-140 ppm). - Pyrazole Ring Carbons: Distinct signals for the carbons of the pyrazole ring. - Carbonitrile Carbon: A characteristic signal in the range of δ 115-120 ppm. - Methyl Carbon: A signal in the aliphatic region (δ 15-20 ppm). |
| FT-IR | - C≡N Stretch: A sharp absorption band around 2220-2260 cm⁻¹ characteristic of the nitrile group. - C=N and C=C Stretches: Absorptions in the region of 1500-1600 cm⁻¹ corresponding to the pyrazole and phenyl rings. - C-H Stretches: Aromatic and aliphatic C-H stretching vibrations. |
| Mass Spectrometry | - Molecular Ion Peak: A prominent peak corresponding to the molecular weight of the compound (m/z = 215.28). - Fragmentation Pattern: Characteristic fragmentation patterns can provide further structural confirmation. |
Potential Biological Activities and Therapeutic Applications
The pyrazole scaffold is associated with a broad range of pharmacological activities.[1][2][4] Based on the activities of structurally related compounds, 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile could be investigated for the following potential applications:
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Anti-inflammatory and Analgesic Activity: Many pyrazole derivatives are known to be inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[5]
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Anticancer Activity: The pyrazole nucleus is present in several compounds with demonstrated antiproliferative effects against various cancer cell lines.[6][7] The mechanism of action can vary, including the inhibition of kinases, tubulin polymerization, or induction of apoptosis.[8][9]
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Antimicrobial Activity: Pyrazole derivatives have also shown promise as antibacterial and antifungal agents.[10]
Proposed In-Vitro Biological Evaluation
To explore the therapeutic potential of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile, a series of in-vitro assays are recommended.
Workflow for In-Vitro Biological Evaluation:
Caption: Proposed workflow for the in-vitro biological evaluation.
Detailed Protocols:
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Anticancer Screening:
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Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) should be used to assess both efficacy and selectivity.
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MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Cells are treated with varying concentrations of the compound for a specified period (e.g., 48 or 72 hours). The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
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Apoptosis Assays: To determine if the compound induces programmed cell death, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can be performed.
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-
Anti-inflammatory Screening:
-
COX Inhibition Assay: Commercially available kits can be used to measure the inhibitory effect of the compound on COX-1 and COX-2 enzymes. This helps to determine its potential as a selective or non-selective COX inhibitor.
-
Nitric Oxide (NO) Inhibition Assay: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells can be used to assess the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator.
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Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile is not available, based on related pyrazole compounds, the following precautions should be taken:
-
Hazard Statements (Predicted): May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[11]
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Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
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Conclusion and Future Directions
3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile represents a promising, yet underexplored, molecule within the vast landscape of pyrazole chemistry. This guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential biological evaluation. The proposed synthetic route, based on established methodologies for analogous compounds, offers a clear starting point for its preparation in the laboratory. The outlined analytical and biological screening protocols provide a roadmap for elucidating its structure and exploring its therapeutic potential. Future research should focus on the actual synthesis and characterization of this compound, followed by a systematic investigation of its biological activities. Such studies will be instrumental in determining its potential as a lead compound for the development of novel therapeutic agents.
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